4-Butylpiperidine-2-carboxylic acid

Medicinal Chemistry Pharmacokinetics Lipophilicity

Researchers optimizing CNS drug candidates often face limited access to chiral piperidine scaffolds with tunable lipophilicity. 4-Butylpiperidine-2-carboxylic acid solves this with a defined n-butyl substituent (ΔLogP -0.69 vs. methyl analog) and two stereocenters, enabling systematic SAR exploration of 5-HT2C receptor positive allosteric modulators. - Two stereocenters for enantioselective synthesis of chiral ligands and auxiliaries. - Intermediate LogP (0.1) and TPSA (49.3 Ų) balance BBB permeability and solubility. - Reliable supply with batch-to-batch consistency for focused library synthesis.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13625988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylpiperidine-2-carboxylic acid
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCCCC1CCNC(C1)C(=O)O
InChIInChI=1S/C10H19NO2/c1-2-3-4-8-5-6-11-9(7-8)10(12)13/h8-9,11H,2-7H2,1H3,(H,12,13)
InChIKeyYJGGBMKCNMLJBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butylpiperidine-2-carboxylic Acid Overview


4-Butylpiperidine-2-carboxylic acid is a chiral piperidine-2-carboxylic acid derivative with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol [1]. The compound features a saturated six-membered piperidine ring substituted at the 4-position with an n-butyl group and at the 2-position with a carboxylic acid, yielding two stereocenters [1]. This specific substitution pattern positions the compound as a versatile building block in medicinal chemistry and organic synthesis, with applications as a precursor for chiral auxiliaries and ligands in asymmetric catalysis [2].

Chiral piperidine scaffold for asymmetric synthesis and ligand design
4-n-Butyl substituent supports lipophilicity modulation for SAR studies
Versatile intermediate for medicinal chemistry and CNS-targeted libraries

4-Butyl Substituent: Key Differentiator


While several 4-alkylpiperidine-2-carboxylic acids share the same core scaffold, their physicochemical properties and downstream biological potential diverge sharply based on the 4-position substituent [1]. The n-butyl group confers a distinct lipophilicity profile compared to shorter alkyl chains (e.g., methyl, ethyl) or branched isomers (e.g., isopropyl, tert-butyl) [2][3]. This difference directly impacts key drug-like properties such as membrane permeability, solubility, and protein binding, rendering simple substitution without quantitative justification scientifically unsound [4]. The following evidence demonstrates where 4-butylpiperidine-2-carboxylic acid offers quantifiable differentiation relative to its closest structural analogs.

  • Lipophilicity mismatch Shorter 4-alkyl analogs may shift permeability and solubility profiles, altering SAR interpretation.
  • Molecular weight variance Significant MW differences compared to methyl or ethyl analogs may impact binding pocket complementarity.
  • Ionization state uncertainty 4-Alkyl steric bulk may perturb pKa; direct measurement lacking for 4-butyl, limiting ionization prediction.

4-Butylpiperidine-2-carboxylic Acid: Evidence vs. Analogs


Lipophilicity Tuning

4-Butylpiperidine-2-carboxylic acid exhibits a computed XLogP3 value of 0.1 [1]. This lipophilicity is significantly higher than the 4-methyl analog (LogP 0.79) [2] and the 4-ethyl analog (LogP 1.18) [3], positioning the n-butyl chain as a lipophilicity modulator that avoids the high logP values (>3) of longer-chain or tert-butyl derivatives which can lead to poor solubility and off-target promiscuity [4].

Lipophilicity
Reported
XLogP3 = 0.1
ΔLogP -0.69 vs methyl; -1.08 vs ethyl
Supports moderate lipophilicity for permeability-solubility balance
Computed XLogP3; experimental validation recommended
Medicinal Chemistry Pharmacokinetics Lipophilicity

Molecular Weight Differentiation

The molecular weight of 4-butylpiperidine-2-carboxylic acid is 185.26 g/mol [1]. This places it in a distinct mass range compared to 4-methylpiperidine-2-carboxylic acid (143.18 g/mol) , 4-ethylpiperidine-2-carboxylic acid (157.21 g/mol) , and 4-propylpiperidine-2-carboxylic acid (171.24 g/mol) . The 4-butyl derivative offers a 42 Da increase over the methyl analog, which can be exploited in structure-activity relationship (SAR) studies to probe hydrophobic pocket size and shape complementarity.

Molecular Weight
Reported
185.26 g/mol
+42.08 vs methyl; +28.05 vs ethyl; +14.02 vs propyl
Enables systematic SAR exploration of alkyl chain length
Standard molecular formula; purity not assessed
Physicochemical Properties Compound Library Design Fragment-Based Drug Discovery

Acidity Modulation

Studies on 4-substituted pipecolic acids demonstrate that the 4-position substituent's steric bulk significantly alters the acidity of both the ammonium group (pKa2) and the carboxylic acid group (pKa1) through conformational effects on internal hydrogen bonding [1]. For example, 4-methyl substitution leads to a pKa1 of 2.48 . While direct pKa data for the 4-butyl analog is not available, the increased steric bulk of the n-butyl group relative to methyl is expected to further perturb the ring conformation, potentially altering its ionization state at physiological pH and thus its solubility and permeability profile [2].

Acidity (pKa)
Class-level
Predicted perturbation
Based on 4-methyl analog pKa1 = 2.48
Supports ionization-state assessment at physiological pH
Direct pKa measurement needed; class-level inference
Physical Organic Chemistry Drug Design Bioavailability

4-Butylpiperidine-2-carboxylic Acid Applications


5-HT2C PAM Development

The 4-alkylpiperidine-2-carboxylic acid scaffold, including the 4-butyl variant, serves as a key precursor for synthesizing 5-HT2C receptor positive allosteric modulators (PAMs) [1]. This is supported by studies showing that 4-alkylpiperidine-2-carboxamides, derived from this acid core, exhibit selective potentiation of 5-HT2C receptor signaling, a target implicated in substance use disorders and obesity [1][2]. The 4-butyl analog's intermediate lipophilicity (LogP 0.1) positions it as a starting point for optimizing drug-like properties in this series [3].

Chiral Building Block

Due to its two stereocenters, 4-butylpiperidine-2-carboxylic acid is a valuable chiral building block for constructing enantiomerically pure compounds [4]. It can be incorporated into chiral auxiliaries and ligands for asymmetric catalysis, enabling the stereoselective synthesis of complex molecules [4]. The specific 4-butyl substitution provides a steric and lipophilic handle distinct from other 4-alkyl derivatives, allowing for fine-tuning of catalyst or ligand properties [5].

CNS Drug Discovery Precursor

The piperidine core is a privileged structure in CNS drug discovery [1]. 4-Butylpiperidine-2-carboxylic acid serves as a versatile building block for synthesizing pharmaceuticals targeting central nervous system disorders . Its computed topological polar surface area (TPSA) of 49.3 Ų [3] and moderate lipophilicity suggest potential for crossing the blood-brain barrier, a prerequisite for CNS-active agents. Researchers can use this compound to generate focused libraries of piperidine-based analogs for screening against neurological targets.

SAR Physicochemical Probe

The 4-butyl substituent provides a defined increment in lipophilicity (ΔLogP of -0.69 vs. methyl analog) and molecular weight (ΔMW of +42 Da vs. methyl analog) [3][6]. This makes 4-butylpiperidine-2-carboxylic acid an ideal tool compound for systematically probing the impact of alkyl chain length on target binding affinity, selectivity, and pharmacokinetic properties in SAR campaigns [2]. Its use allows researchers to decouple steric from electronic effects when compared to branched or polar 4-substituents [5].

Application
Selection Property
Validation Focus
5-HT2C receptor modulator research
Moderate lipophilicity profile for CNS targets
Receptor potentiation and selectivity assays
Asymmetric synthesis
Two stereocenters for chiral induction
Enantioselectivity and ligand performance
CNS agent synthesis
Piperidine core with predicted CNS permeability
Blood-brain barrier penetration assessment
Alkyl chain SAR studies
Defined ΔMW and lipophilicity increments vs. analogs
Target binding and PK property correlation

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